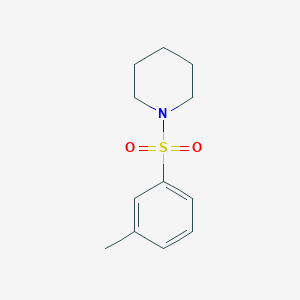
1-(3-Methylphenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenylsulfonyl)piperidine is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as N-(3-Methylphenylsulfonyl)piperidine or MPS. It is a versatile compound that has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenylsulfonyl)piperidine is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the sulfone group. It is also known to act as a mild base due to the presence of the piperidine ring.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic compound. It is also not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Methylphenylsulfonyl)piperidine in lab experiments is its versatility. It can be used in a wide range of reactions and is a useful reagent in organic synthesis. However, one of the limitations of using this compound is that it can be difficult to handle due to its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-Methylphenylsulfonyl)piperidine. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of its potential applications in the synthesis of new pharmaceuticals.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential applications in the synthesis of new pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 1-(3-Methylphenylsulfonyl)piperidine can be achieved through several methods. One of the most common methods is the reaction between 3-methylbenzenesulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenylsulfonyl)piperidine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of pharmaceuticals. It is also used in the synthesis of various heterocyclic compounds.
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
1-(3-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c1-11-6-5-7-12(10-11)16(14,15)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
OXWMFIQXEBLBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)


![[4-(Diphenylmethyl)piperazin-1-yl][4-(prop-2-en-1-yloxy)phenyl]methanone](/img/structure/B263319.png)



![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)



![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)